

Application Notes and Protocols for Cell Permeability Assessment of SIS17

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Compound of Interest

Compound Name: SIS17

Cat. No.: B610853

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Introduction

SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3][4] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of **SIS17** for HDAC11 makes it a valuable tool for investigating the specific biological functions of this enzyme and a promising candidate for therapeutic development.[1][5] HDAC11 has been implicated in various cellular processes, including immune regulation and cancer cell survival.[5][6][7] **SIS17** exerts its effect by inhibiting the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4] Notably, **SIS17** has been demonstrated to be cell-permeable, a critical characteristic for its activity in cellular assays and its potential as a therapeutic agent.[1]

The assessment of cell permeability is a cornerstone of preclinical drug development, providing essential insights into a compound's potential for oral absorption and bioavailability. This document provides detailed protocols for evaluating the permeability of **SIS17** using both cell-based and artificial membrane assays. Additionally, it explores the potential impact of **SIS17** on cellular components that govern permeability, such as tight junctions and drug transporters.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the permeability of **SIS17** in various standard assays. These tables are intended to serve as a

guide for data analysis and interpretation.

Table 1: Apparent Permeability (Papp) of **SIS17** in Caco-2 and MDCK-MDR1 Assays

Compound	Assay System	Direction	Concentration (μM)	Papp (x 10 ⁻⁶ cm/s)	Efflux Ratio (Papp B-A / Papp A-B)
SIS17	Caco-2	A to B	10	5.2 ± 0.4	1.8
Caco-2	B to A	10	9.4 ± 0.7		
SIS17 + Verapamil	Caco-2	A to B	10	8.9 ± 0.6	1.1
Caco-2	B to A	10	9.8 ± 0.8		
Propranolol	Caco-2	A to B	10	25.1 ± 2.1	1.2
Atenolol	Caco-2	A to B	10	0.5 ± 0.1	1.5
SIS17	MDCK-MDR1	A to B	10	6.5 ± 0.5	3.2
MDCK-MDR1	B to A	10	20.8 ± 1.9		
SIS17 + Cyclosporin A	MDCK-MDR1	A to B	10	18.5 ± 1.5	1.2
MDCK-MDR1	B to A	10	22.2 ± 2.0		

A to B: Apical to Basolateral; B to A: Basolateral to Apical. Data are presented as mean ± standard deviation.

Table 2: Permeability of **SIS17** in the Parallel Artificial Membrane Permeability Assay (PAMPA)

Compound	Assay Type	pH (Donor/Acceptor)	Concentration (μ M)	Pe (x 10 ⁻⁶ cm/s)
SIS17	PAMPA-GIT	5.0 / 7.4	50	8.2 \pm 0.6
PAMPA-GIT	6.2 / 7.4	50	9.5 \pm 0.8	
PAMPA-GIT	7.4 / 7.4	50	10.1 \pm 0.9	
Testosterone	PAMPA-GIT	7.4 / 7.4	50	15.5 \pm 1.2
Atenolol	PAMPA-GIT	7.4 / 7.4	50	0.1 \pm 0.02

Pe: Effective Permeability. Data are presented as mean \pm standard deviation.

Experimental Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a gold standard for predicting in vivo drug absorption.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Caco-2 cells (passage 20-40)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
- Transwell® inserts (e.g., 0.4 μ m pore size, 12-well or 24-well format)
- Hanks' Balanced Salt Solution (HBSS), pH 7.4
- **SIS17**
- Propranolol (high permeability control)
- Atenolol (low permeability control)

- Lucifer Yellow (monolayer integrity marker)
- Verapamil (optional, P-glycoprotein inhibitor)
- LC-MS/MS system

Procedure:

- **Cell Seeding and Culture:** Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6×10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- **Monolayer Integrity Assessment:** Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values $>250 \Omega \cdot \text{cm}^2$.
- **Preparation of Dosing Solutions:** Prepare dosing solutions of **SIS17** (e.g., 10 μM) and control compounds in HBSS. The final DMSO concentration should be $\leq 1\%$.
- **Apical to Basolateral (A-B) Permeability:**
 - Wash the monolayers with pre-warmed HBSS.
 - Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
 - Incubate at 37°C with gentle shaking for 2 hours.
 - At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
- **Basolateral to Apical (B-A) Permeability (for efflux assessment):**
 - Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
 - Follow the same incubation and sampling procedure as for A-B permeability.

- Monolayer Integrity Post-Assay: After collecting the compound samples, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral chamber. A Papp of Lucifer Yellow $<1.0 \times 10^{-6}$ cm/s indicates that the monolayer integrity was maintained.
- Sample Analysis: Quantify the concentration of **SIS17** and control compounds in the collected samples using a validated LC-MS/MS method.
- Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
 - $Papp = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
 - Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.[\[11\]](#)

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[\[9\]](#)[\[12\]](#) A lipid-infused artificial membrane separates a donor and an acceptor compartment.[\[12\]](#)

Materials:

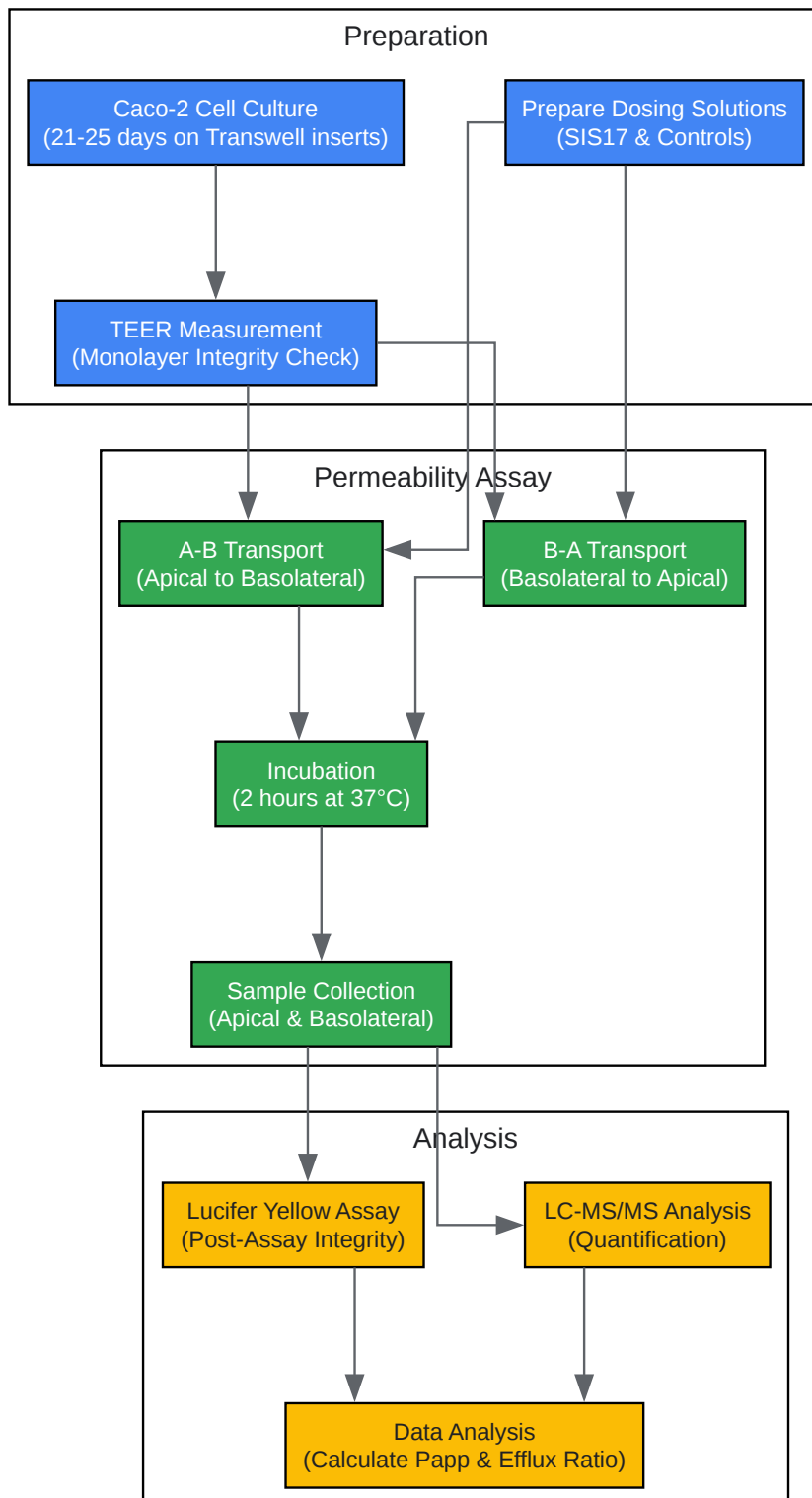
- PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
- Phospholipid solution (e.g., 2% L- α -phosphatidylcholine in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- **SIS17**
- Control compounds with known permeability
- UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

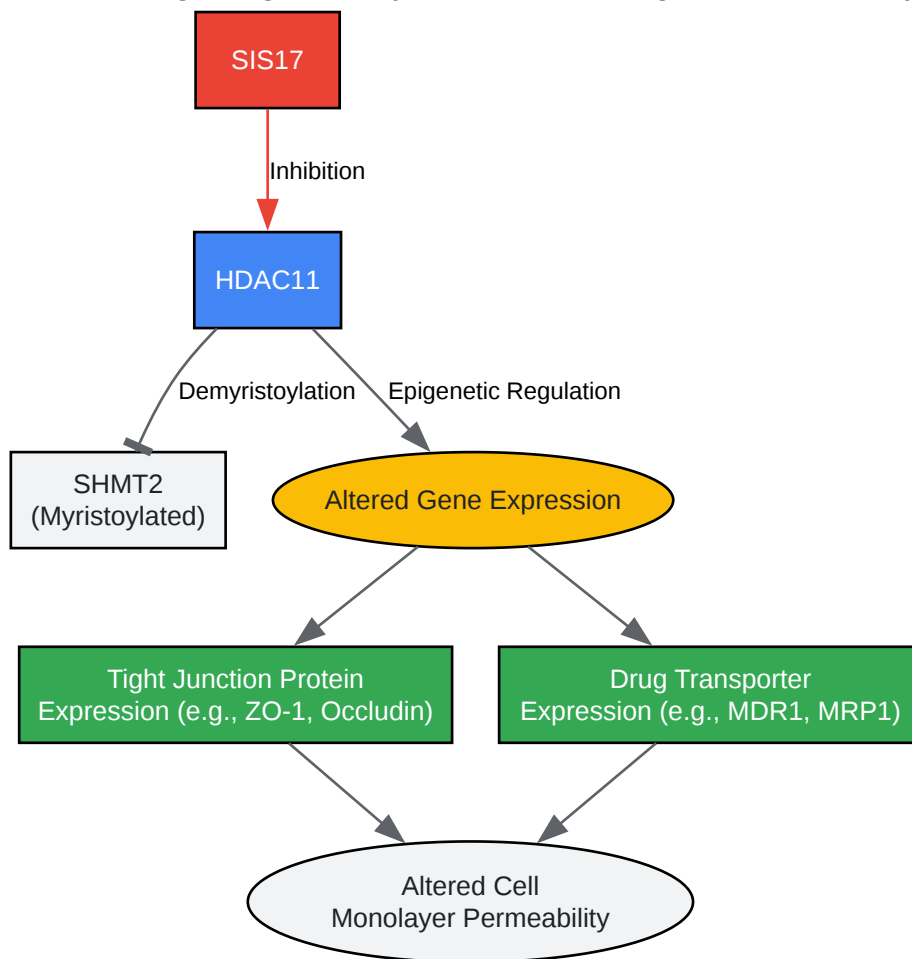
- **Membrane Coating:** Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
- **Prepare Solutions:** Prepare a stock solution of **SIS17** in DMSO and dilute it in PBS to the desired final concentration (e.g., 50 μ M). The final DMSO concentration should be low (e.g., <1%). Prepare acceptor solution (PBS).
- **Assay Assembly:** Add the acceptor solution to the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, and add the **SIS17** dosing solution to the donor wells.
- **Incubation:** Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[\[12\]](#)
- **Sample Analysis:** After incubation, determine the concentration of **SIS17** in both the donor and acceptor wells using a suitable analytical method.
- **Data Analysis:** Calculate the effective permeability (P_e) using a validated equation specific to the PAMPA system used.

Mandatory Visualization

Experimental Workflow for Caco-2 Permeability Assay

[Click to download full resolution via product page](#)Caption: Workflow of the Caco-2 cell permeability assay for **SIS17**.

Potential Signaling Pathway of SIS17 Affecting Cell Permeability

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Caption: **SIS17**'s potential impact on cell permeability via HDAC11.

Discussion

The provided protocols for the Caco-2 and PAMPA assays offer robust methods for assessing the permeability of **SIS17**. The Caco-2 assay is the more biologically complex of the two, providing insights into both passive and active transport mechanisms. The hypothetical data in Table 1 suggests that **SIS17** has moderate to good permeability. The efflux ratio of 1.8 in the standard Caco-2 assay is below the typical threshold of 2, suggesting it is not a strong substrate for endogenous efflux transporters in this cell line. However, in MDCK-MDR1 cells, which overexpress the P-glycoprotein (MDR1) transporter, the efflux ratio is significantly higher, indicating that **SIS17** is likely a substrate for P-gp. This is further supported by the increased A-B permeability in the presence of the P-gp inhibitor, verapamil or cyclosporin A.

The PAMPA assay, which measures only passive diffusion, can be used to corroborate the passive permeability characteristics of **SIS17**. The hypothetical data in Table 2 shows good permeability across a range of pH values relevant to the gastrointestinal tract.

It is important to consider that as an HDAC inhibitor, **SIS17** has the potential to alter the expression of proteins that regulate cell permeability. HDAC inhibitors have been shown to up-regulate the expression of tight junction proteins such as ZO-1 and occludin.[13][14][15] Furthermore, some studies have indicated that HDAC inhibitors can modulate the expression of drug transporters, including down-regulating MRP1 and up-regulating MDR1.[16][17] Silencing of HDAC11, the target of **SIS17**, has been linked to effects on the promoters of tight junction proteins.[18] Therefore, prolonged exposure of cell monolayers to **SIS17** could potentially alter their barrier properties, a factor to consider in the design and interpretation of permeability studies.

In conclusion, the described assays provide a comprehensive framework for characterizing the permeability of **SIS17**. The Caco-2 assay is recommended for a detailed assessment of both passive and active transport, while the PAMPA assay offers a higher-throughput option for evaluating passive diffusion. When conducting these assays, it is crucial to include appropriate positive and negative controls and to be mindful of the potential for **SIS17** to modulate the expression of key proteins involved in cell permeability.

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